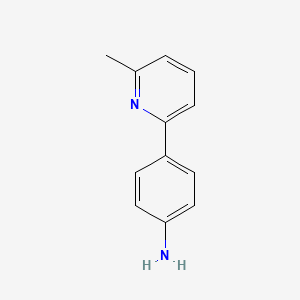

4-(6-Methyl-2-Pyridyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methylpyridin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWMVBXTZAIBCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294158 |

Source

|

| Record name | 4-(6-Methyl-2-pyridinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-53-1 |

Source

|

| Record name | 4-(6-Methyl-2-pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Methyl-2-pyridinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(6-Methyl-2-Pyridyl)aniline

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of 4-(6-Methyl-2-Pyridyl)aniline, a key biaryl scaffold of interest in medicinal chemistry and materials science. Recognizing the prevalence of this structural motif, we focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This document details a retrosynthetic analysis, a validated experimental protocol, an in-depth discussion of the reaction mechanism, and the critical role of each component in the catalytic system. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of functionalized biaryl amines.

Introduction and Strategic Overview

The compound this compound is a heterocyclic biaryl amine. Such structures are of significant interest in drug discovery as the pyridine ring can act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule, while the aniline moiety provides a versatile handle for further functionalization. The synthesis of this class of compounds is most efficiently achieved through a convergent strategy, coupling two pre-functionalized aromatic rings.

Among the plethora of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[1] This guide will therefore focus on the Suzuki-Miyaura coupling as the core methodology.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule, this compound, identifies the key carbon-carbon bond between the pyridine and aniline rings as the most strategic disconnection. This leads to two commercially available or readily synthesized starting materials: a halogenated pyridine and an aniline-substituted boronic acid (or vice versa).

For this guide, we select the coupling of 2-Bromo-6-methylpyridine and 4-Aminophenylboronic acid as the primary pathway. This choice is based on the commercial availability and relative stability of both starting materials.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings involving heteroaryl halides. [2][3][4] 4.1. Reagents and Equipment

| Reagent/Material | M.W. | Amount | Moles | Equiv. |

| 2-Bromo-6-methylpyridine | 172.03 | 1.72 g | 10.0 mmol | 1.0 |

| 4-Aminophenylboronic acid | 136.94 | 1.64 g | 12.0 mmol | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 347 mg | 0.3 mmol | 0.03 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.12 g | 20.0 mmol | 2.0 |

| 1,4-Dioxane | - | 40 mL | - | - |

| Water | - | 10 mL | - | - |

| Round-bottom flask (100 mL) | - | 1 | - | - |

| Magnetic stirrer & stir bar | - | 1 | - | - |

| Reflux condenser | - | 1 | - | - |

| Nitrogen/Argon inlet | - | 1 | - | - |

4.2. Step-by-Step Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-6-methylpyridine (1.72 g, 10.0 mmol), 4-Aminophenylboronic acid (1.64 g, 12.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

-

Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add the degassed solvents, 1,4-dioxane (40 mL) and water (10 mL), to the flask via syringe. [5]The use of a solvent mixture is common to ensure all reagents are soluble.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (50 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of this compound. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, researchers can achieve good to excellent yields of this valuable biaryl amine. The protocol and mechanistic insights provided in this guide serve as a solid foundation for the successful synthesis and further exploration of this and related compounds in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

ACS Publications. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

- Google Patents. (1981). US4289906A - Chemical process for preparing methylene bis-anilines.

-

ACS Publications. (2005). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

Digital Commons@Georgia Southern. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-Methyl-2,6-di(9H-thioxanthen-9-yl)aniline. Retrieved from [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

MDPI. (n.d.). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

-

ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(6-Methyl-2-Pyridyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(6-Methyl-2-Pyridyl)aniline, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its synthesis, characterization, and potential applications, offering expert insights grounded in established scientific principles.

Introduction: A Versatile Heterocyclic Building Block

This compound, with the Chemical Abstracts Service (CAS) number 1187168-53-1 , is an aromatic compound featuring a substituted pyridine ring linked to an aniline moiety.[1] This unique structural arrangement of a hydrogen bond donor (the amine) and hydrogen bond acceptors (the pyridine and aniline nitrogens) makes it a valuable scaffold in medicinal chemistry. Its derivatives are being explored for a range of therapeutic areas due to their potential to interact with various biological targets. Heterocyclic compounds, in general, form the backbone of a vast number of pharmaceuticals, and the specific combination of pyridine and aniline rings in this molecule offers a rich chemical space for modification and optimization.[2]

Synthesis and Purification: A Strategic Approach

The synthesis of this compound can be strategically designed using modern cross-coupling methodologies. A common and effective approach is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.

Proposed Synthetic Workflow: Suzuki Coupling

The rationale for selecting the Suzuki coupling is its high tolerance for a wide range of functional groups, generally high yields, and the commercial availability of the starting materials. The key steps involve the reaction of a boronic acid or ester derivative of aniline with a halogenated methylpyridine.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-6-methylpyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water. Purge the mixture with argon or nitrogen for 15-20 minutes to create an inert atmosphere. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are crucial for its handling, storage, and application in further synthetic steps.

Summary of Properties

| Property | Value | Reference |

| CAS Number | 1187168-53-1 | [1] |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and aniline rings, as well as a singlet for the methyl group. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR will display signals corresponding to the twelve carbon atoms in the molecule, with the methyl carbon appearing at a characteristic upfield shift.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 184.24, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹) and C=N/C=C stretching vibrations for the aromatic rings (around 1500-1600 cm⁻¹).

Applications in Drug Discovery and Materials Science

The structural motif of this compound is a key component in the design of various functional molecules, particularly in the realm of kinase inhibitors and as ligands in coordination chemistry.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The pyridine and aniline nitrogens of this compound can act as hydrogen bond acceptors, while the amine group can be a hydrogen bond donor. This makes it an excellent starting point for the synthesis of potent and selective kinase inhibitors. For instance, it can be a precursor for compounds targeting DNA-dependent protein kinase (DNA-PK), which is a target for developing radiosensitizers in cancer therapy.[3]

In the Synthesis of Novel Heterocyclic Systems

This aniline derivative can serve as a nucleophile in reactions to construct more complex heterocyclic systems like quinazolines, which are known to possess a wide range of biological activities including anticancer and antimicrobial properties.[4] The primary amine group allows for reactions with various electrophiles to build diverse molecular architectures.

Experimental Protocol: Synthesis of a Substituted Amide

-

Reaction Setup: Dissolve this compound (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.

-

Acyl Chloride Addition: Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting amide by recrystallization or column chromatography.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functional molecules. Its straightforward synthesis and the reactive handles it possesses make it an attractive starting material for drug discovery programs, particularly in the development of kinase inhibitors and other complex heterocyclic systems. The insights provided in this guide aim to facilitate its effective use in research and development settings.

References

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from [Link]

-

PubChem. (n.d.). 4-(6-Methylpyridin-2-yl)aniline. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2026). Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 4-(6-Methylpyridin-2-yl)aniline. Retrieved from [Link]

-

LookChem. (n.d.). (E)-4-methyl-N-(( pyridin-2-yl)methylene)aniline. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Retrieved from [Link]

Sources

- 1. 4-(6-Methylpyridin-2-yl)aniline | C12H12N2 | CID 49761897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structure Elucidation of 4-(6-Methyl-2-Pyridyl)aniline

This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the structural elucidation of the novel aromatic compound, 4-(6-Methyl-2-Pyridyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the core techniques required to unambiguously confirm the molecular structure of this compound, blending theoretical principles with practical, field-proven insights.

Introduction

This compound is a biaryl compound featuring a substituted pyridine ring linked to an aniline moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their potential as ligands for metal catalysts, building blocks for complex heterocyclic systems, and scaffolds for biologically active molecules. The precise determination of its chemical structure is paramount for understanding its physicochemical properties and potential applications. This guide will walk through a logical and self-validating workflow for the complete structural characterization of this molecule, from its synthesis to its detailed spectroscopic and crystallographic analysis.

Synthesis of this compound via Suzuki-Miyaura Coupling

A robust and widely applicable method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, a suitable approach involves the coupling of 2-bromo-6-methylpyridine with 4-aminophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation: In a flame-dried Schlenk flask, combine 2-bromo-6-methylpyridine (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 eq).

-

Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The synthesized compound is subjected to a suite of spectroscopic techniques to confirm its identity and elucidate its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution.[1] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, amine, and aromatic protons.

-

Methyl Protons (-CH₃): A singlet integrating to three protons is anticipated in the upfield region, typically around δ 2.5 ppm.

-

Amine Protons (-NH₂): A broad singlet corresponding to two protons is expected, with a chemical shift that can vary depending on the solvent and concentration, but generally in the range of δ 3.5-5.0 ppm.

-

Aromatic Protons: The spectrum will display signals for the seven aromatic protons. The protons on the pyridine ring will likely appear as a set of coupled multiplets, while the protons on the aniline ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -CH₃ | ~2.5 | s | 3H | - |

| -NH₂ | ~4.0 (broad) | s | 2H | - |

| Pyridine-H | ~7.0-7.6 | m | 3H | ~7-8 |

| Aniline-H (ortho to NH₂) | ~6.7 | d | 2H | ~8.5 |

| Aniline-H (ortho to Pyridyl) | ~7.8 | d | 2H | ~8.5 |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~24 |

| Pyridine-C (quaternary, C-CH₃) | ~158 |

| Pyridine-C (quaternary, C-Aniline) | ~157 |

| Pyridine-C (CH) | ~118-137 |

| Aniline-C (quaternary, C-NH₂) | ~148 |

| Aniline-C (quaternary, C-Pyridyl) | ~129 |

| Aniline-C (CH, ortho to NH₂) | ~115 |

| Aniline-C (CH, ortho to Pyridyl) | ~128 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₂N₂), the expected molecular weight is 184.24 g/mol .[2]

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 184.

-

Fragmentation Pattern: The fragmentation of the molecular ion can occur through various pathways. Common fragmentations for aromatic amines include the loss of a hydrogen radical to form [M-H]⁺ and cleavage of the C-N bond. The pyridine ring can also undergo characteristic fragmentation. The presence of a methyl group may lead to the loss of a methyl radical ([M-15]⁺).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| N-H Stretch (amine) | 3300-3500 | Two bands for symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (aromatic) | 3000-3100 | Sharp, medium intensity bands. |

| C-H Stretch (methyl) | 2850-2960 | Sharp bands. |

| C=C Stretch (aromatic) | 1500-1600 | Multiple sharp bands of varying intensity. |

| C-N Stretch (aromatic amine) | 1250-1350 | Strong absorption. |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region.[3] For this compound, the extended conjugation between the pyridine and aniline rings is expected to result in absorption maxima at longer wavelengths compared to the individual parent compounds. One would anticipate strong absorptions in the range of 250-350 nm corresponding to π → π* transitions.

Single-Crystal X-ray Diffraction

To obtain unequivocal proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane).

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods, and the atomic positions are refined to obtain the final molecular structure.

The crystal structure would be expected to show a dihedral angle between the pyridine and aniline rings, indicating some degree of non-planarity due to steric hindrance.

Caption: Logical workflow for structure elucidation.

Conclusion

The comprehensive structural elucidation of this compound requires a multi-faceted analytical approach. The combination of a well-defined synthetic route, such as the Suzuki-Miyaura coupling, with a battery of spectroscopic techniques provides a self-validating system for confirming the molecular structure. While NMR, MS, IR, and UV-Vis spectroscopy offer a wealth of information to piece together the molecular puzzle, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the atomic arrangement. This guide outlines the essential experimental and intellectual framework necessary for researchers to confidently determine the structure of this and other novel chemical entities.

References

-

American Chemical Society. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. Retrieved from [Link]

-

Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.). Retrieved from [Link]

-

MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(Pyridin-4-yl)methyl]aniline. Retrieved from [Link]

- Deepika, P. (2026). International Journal of Pharmaceutical Sciences, 4(1), 2865-2878.

-

PubChem. (n.d.). 4-(6-Methylpyridin-2-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-methyl-N-(pyridin-2-ylmethyl)aniline. Retrieved from [Link]

-

American Chemical Society. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. Retrieved from [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... Retrieved from [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

MDPI. (n.d.). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-(6-Methyl-2-Pyridyl)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(6-Methyl-2-Pyridyl)aniline, a heterocyclic amine of significant interest in medicinal chemistry and materials science. The document delves into the theoretical principles governing its solubility, outlines rigorous experimental protocols for both thermodynamic and kinetic solubility determination, and presents an expected solubility profile in a range of common laboratory solvents. Authored for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental design and the importance of robust, self-validating methodologies.

Introduction: The Scientific Imperative for Solubility Profiling

This compound is a bi-functional aromatic compound featuring both a pyridine and an aniline moiety. Its structural motifs are prevalent in pharmacologically active agents and functional materials, making it a valuable building block in synthetic chemistry. The utility of any chemical entity in these applications, particularly in drug development, is fundamentally linked to its solubility. Poor solubility can hinder formulation, lead to erratic absorption, and compromise the reliability of biological assays. Therefore, a thorough understanding of the solubility of this compound is not merely a data-gathering exercise; it is a critical step in assessing its viability for advanced applications.

This guide will provide the foundational knowledge and practical methodologies to accurately characterize the solubility of this compound, enabling informed decisions in research and development pipelines.

Physicochemical Properties and Structural Analysis

Before delving into experimental determination, an analysis of the molecule's structure provides critical predictive insights into its solubility behavior.

-

IUPAC Name: 4-(6-methylpyridin-2-yl)aniline

-

Molecular Formula: C₁₂H₁₂N₂[1]

-

Molecular Weight: 184.24 g/mol [1]

The molecule's structure is characterized by:

-

A Polar Aniline Head: The primary amine (-NH₂) is capable of acting as both a hydrogen bond donor and acceptor.

-

A Basic Pyridyl Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts basicity to the molecule.

-

A Nonpolar Core: The two aromatic rings and the methyl group form a significant hydrophobic backbone.

This amphiphilic nature—possessing both polar, hydrophilic groups and a nonpolar, hydrophobic core—suggests a nuanced solubility profile. Solubility will be a delicate balance between the energy required to overcome the crystal lattice forces of the solid compound and the favorable interactions formed with the solvent.

Caption: Chemical Structure of this compound.

Theoretical Framework: Equilibrium vs. Kinetic Solubility

In drug discovery and development, two distinct types of solubility are measured, each providing different insights.[2]

-

Thermodynamic (Equilibrium) Solubility: This is the true, intrinsic solubility of a compound. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[2] This measurement is resource-intensive but is considered the "gold standard" for its accuracy and is crucial for late-stage development and formulation. The most reliable method for its determination is the shake-flask method .[2][3]

-

Kinetic Solubility: This is a measure of how readily a compound, typically dissolved in a high-concentration organic stock solution (like DMSO), stays in an aqueous solution upon dilution.[3][4][5] It measures the concentration at which the compound precipitates out of solution under specific, non-equilibrium conditions.[2] Kinetic solubility assays are high-throughput and consume minimal compound, making them ideal for early-stage screening of large compound libraries.[4]

The distinction is critical: a compound can have low thermodynamic solubility but appear to have high kinetic solubility if it readily forms a supersaturated solution that is slow to precipitate.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating system for determining the equilibrium solubility of this compound. It is based on the widely accepted shake-flask method.[2][6]

Objective: To determine the maximum concentration of the compound that can be dissolved in a given solvent at equilibrium at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, DMSO, pH 7.4 PBS)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[6] A starting point is to add ~5 mg of the compound to 1 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them on a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. A typical duration is 24 to 72 hours. It is crucial to establish that equilibrium has been reached by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the concentration in solution plateaus.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, two methods are common:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This is often preferred to avoid potential compound adsorption to filter materials.[6]

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. Pre-rinsing the filter with the solution can help saturate any binding sites on the filter membrane.[6]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze both the standards and the saturated sample solution by a validated analytical method, typically HPLC-UV.[6][7]

-

Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of the sample by interpolating its peak area on the calibration curve. This concentration is the thermodynamic solubility.

-

-

Solid Phase Analysis (Self-Validation): Analyze the remaining solid residue using techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step confirms that the compound has not changed its crystalline form (polymorph) or degraded during the experiment, ensuring the measured solubility corresponds to the original solid form.[6]

Caption: Workflow for Thermodynamic Solubility (Shake-Flask Method).

Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a high-throughput method for assessing the kinetic solubility of this compound, suitable for early-stage discovery.

Objective: To determine the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., pH 7.4 PBS)

-

96-well microplates (UV-transparent if using UV detection)

-

Multichannel pipette or automated liquid handler

-

Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.[3][8]

-

Plate Setup: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well plate.[8]

-

Addition of Aqueous Buffer: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1-2%). For example, adding 198 µL of buffer to 2 µL of a 10 mM stock solution yields a final concentration of 100 µM in 1% DMSO.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[4][8]

-

Detection of Precipitation: Measure the level of precipitation in each well. Common methods include:

-

Nephelometry: A nephelometer measures light scattering caused by insoluble particles (precipitate). This is a direct and sensitive method.[4][8]

-

UV-Vis Spectroscopy: After incubation, the plates can be centrifuged, and the absorbance of the supernatant is measured. A sharp drop in absorbance compared to expected values indicates precipitation.[8]

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Expected Solubility Profile of this compound

While specific experimental data for this compound is not publicly available, a scientifically plausible solubility profile can be predicted based on its structure and established chemical principles. The following table summarizes the expected solubility in common laboratory solvents.

| Solvent Class | Solvent | Expected Solubility | Rationale ("Like Dissolves Like") |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions; can accept hydrogen bonds. Excellent solvent for many organic compounds. |

| Dimethylformamide (DMF) | High | Similar to DMSO; highly polar and effective at solvating a wide range of molecules. | |

| Polar Protic | Methanol / Ethanol | Moderate to High | Can participate in hydrogen bonding with the aniline and pyridine groups. The hydrocarbon backbone limits infinite solubility. |

| Water | Low | The large hydrophobic surface area of the two aromatic rings dominates over the polar functional groups, leading to poor aqueous solubility at neutral pH. | |

| Aqueous Buffers | pH 2.0 (e.g., 0.01 N HCl) | High | The basic aniline (pKa ~4-5) and pyridine (pKa ~5-6) groups will be protonated to form highly polar, water-soluble hydrochloride salts. |

| pH 7.4 (e.g., PBS) | Low | The compound will be predominantly in its neutral, less soluble form. | |

| Nonpolar | Toluene / Hexane | Very Low | The molecule's polar functional groups make it incompatible with nonpolar, non-hydrogen-bonding solvents. |

| Dichloromethane (DCM) | Low to Moderate | DCM has some polarity and can dissolve moderately polar compounds, but lacks hydrogen bonding capability. |

Safety, Handling, and Disposal

As a prudent laboratory practice, this compound should be handled with care, assuming it may have hazards associated with related aniline compounds.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9] Minimize dust generation.[9] After handling, wash hands thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion

The solubility of this compound is a complex interplay of its polar and nonpolar characteristics. This guide establishes a clear framework for its characterization, distinguishing between the high-throughput kinetic measurements suitable for early screening and the definitive equilibrium measurements required for late-stage development. The provided protocols are designed to be robust and self-validating, ensuring data integrity. Based on its chemical structure, the compound is expected to exhibit high solubility in polar aprotic solvents like DMSO and in acidic aqueous solutions due to salt formation, while showing limited solubility in neutral water and nonpolar organic solvents. Accurate determination of this profile is an indispensable step toward unlocking the full potential of this versatile chemical scaffold.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Solubility of Organic Compounds. Chem LibreTexts. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

-

4-(6-Methylpyridin-2-yl)aniline. PubChem. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Safety Data Sheet - 4-(2-Pyridyl)aniline. Angene Chemical. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

Safety Data Sheet: Aniline. Carl ROTH. [Link]

-

Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. [Link]

-

Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. National Center for Biotechnology Information. [Link]

-

Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link]

-

Material Safety Data Sheet - 4,4'-Methylene-Bis-(2,6-Diethylaniline), 99%. Cole-Parmer. [Link]

Sources

- 1. 4-(6-Methylpyridin-2-yl)aniline | C12H12N2 | CID 49761897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. asianpubs.org [asianpubs.org]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for the Characterization of 4-(6-Methyl-2-Pyridyl)aniline Metal Complexes

Introduction: The Versatility of 4-(6-Methyl-2-Pyridyl)aniline as a Ligand

This compound is a versatile bidentate ligand that coordinates to metal ions through the nitrogen atoms of its pyridine ring and aniline group. The resulting metal complexes have garnered significant interest in various fields, including catalysis, materials science, and medicinal chemistry. The electronic and steric properties of these complexes, which dictate their functionality, can be finely tuned by modifying the metal center and other coordinated ligands.

A thorough characterization of these metal complexes is paramount to understanding their structure-property relationships and unlocking their full potential. This guide provides an in-depth overview of the essential techniques for the comprehensive analysis of "this compound" metal complexes, complete with detailed protocols and insights into data interpretation.[1][2]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure in Solution

NMR spectroscopy is an indispensable tool for determining the structure of diamagnetic metal complexes in solution. For paramagnetic complexes, while the spectra can be more complex due to signal broadening and large chemical shift ranges, they still provide valuable information about the electronic structure and magnetic properties of the complex.[3][4][5]

A. Key Principles of NMR for Metal Complex Characterization

Coordination of the this compound ligand to a metal center induces significant changes in the chemical shifts of the ligand's protons and carbons. These shifts provide crucial information about the coordination environment. In ¹H NMR, the downfield shift of the pyridine and aniline protons upon coordination is indicative of the donation of electron density to the metal center. For paramagnetic complexes, the isotropic shift, which is the difference in chemical shift between the paramagnetic complex and a diamagnetic analogue, can provide insights into the distribution of unpaired electron spin density.[3][6]

B. Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

-

Dissolve 5-10 mg of the metal complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN). The choice of solvent is critical and should be one in which the complex is stable and sufficiently soluble.

-

Ensure the solvent is free of residual water and other impurities that could interfere with the spectrum.

-

For air- or moisture-sensitive complexes, prepare the sample in an inert atmosphere (e.g., a glovebox).

2. Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm (can be expanded for paramagnetic complexes).

-

Pulse Width: Typically 30-45 degrees.

-

Relaxation Delay (d1): 1-5 seconds (may be shorter for paramagnetic complexes).

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Spectral Width: 0 to 200 ppm.

-

Pulse Program: Proton-decoupled.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

3. Data Analysis and Interpretation:

-

Diamagnetic Complexes: Compare the spectrum of the complex to that of the free ligand. Look for shifts in the aromatic proton signals of the pyridine and aniline rings, as well as the methyl group protons. The magnitude of the shift can indicate the strength of the metal-ligand bond.

-

Paramagnetic Complexes: Expect broadened signals and a wider chemical shift range. The interpretation of these spectra often requires more advanced techniques and comparison with theoretical calculations.[3][4]

| Proton | Expected Chemical Shift Range (Free Ligand) | Expected Shift upon Coordination (Diamagnetic) |

| Pyridine-H | 7.0 - 8.5 ppm | Downfield shift |

| Aniline-H | 6.5 - 7.5 ppm | Downfield shift |

| Methyl-H | ~2.5 ppm | Minor shift |

| NH₂-H | Variable, broad | May broaden or shift significantly |

II. Mass Spectrometry: Determining Molecular Weight and Composition

Mass spectrometry is a powerful technique for determining the molecular weight of the metal complex and confirming its elemental composition. Electrospray Ionization (ESI) is a particularly gentle ionization technique well-suited for coordination compounds.[7][8]

A. The Power of ESI-MS for Metal Complexes

ESI-MS allows for the transfer of intact complex ions from solution to the gas phase, providing a direct measurement of the molecular weight of the complex cation or anion. The isotopic pattern of the molecular ion peak is a key diagnostic tool, as many transition metals have characteristic isotopic distributions.[7][9] Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable information about the connectivity of the ligands to the metal center.[8][10][11]

B. Experimental Protocol: ESI-MS

1. Sample Preparation:

-

Prepare a dilute solution of the complex (1-10 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be volatile and able to support the ionization of the complex. The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonia) can sometimes improve ionization efficiency.

2. Instrument Parameters:

-

Ionization Mode: Positive or negative ion mode, depending on the charge of the complex.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Adjust for a stable spray.

-

Drying Gas Temperature: 150-350 °C.

-

Mass Range: Scan a range that encompasses the expected molecular weight of the complex.

3. Data Analysis and Interpretation:

-

Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M]⁺/⁻).

-

Compare the observed isotopic pattern with the theoretical pattern for the proposed formula. This is a crucial step for confirming the presence of the metal and other elements with multiple isotopes.

-

Analyze any fragment ions to deduce the structure of the complex. Common fragmentation pathways include the loss of neutral ligands or counter-ions.[7]

III. UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength.[12][13][14]

A. Understanding the Electronic Spectra of Metal Complexes

The UV-Vis spectra of transition metal complexes are typically characterized by two types of electronic transitions:

-

d-d transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. These transitions are typically weak and appear in the visible region of the spectrum.[13][14]

-

Charge-transfer (CT) transitions: These involve the movement of an electron between the metal and the ligand. Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) bands are usually much more intense than d-d bands and often occur in the UV region.[13]

B. Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

-

Prepare a solution of the complex in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane).

-

The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5. A typical starting concentration is 10⁻⁵ to 10⁻⁴ M.

-

Prepare a blank solution containing only the solvent.

2. Instrument Parameters:

-

Wavelength Range: Typically 200-800 nm.

-

Scan Speed: Medium.

-

Cuvette: Use a 1 cm path length quartz cuvette.

3. Data Analysis and Interpretation:

-

Record the spectrum of the complex and subtract the spectrum of the blank.

-

Identify the wavelength of maximum absorbance (λ_max) for each band.

-

Calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length, and c is the concentration.[12]

-

Assign the observed bands to d-d or charge-transfer transitions based on their energy and intensity. The color of the complex is determined by the light it does not absorb.[14]

IV. Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous information about bond lengths, bond angles, and the overall coordination geometry of the metal complex.[15][16][17][18][19]

A. The Power of a Picture: What X-ray Crystallography Reveals

A successful single-crystal X-ray diffraction experiment yields a detailed atomic model of the complex, allowing for the direct visualization of the coordination of the this compound ligand to the metal center. This information is invaluable for understanding the steric and electronic factors that influence the complex's properties and reactivity.[16][19]

B. Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

-

Growing high-quality single crystals is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.

-

The choice of solvent or solvent system is crucial and often requires screening.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

-

The crystal is rotated, and diffraction data are collected at various orientations.

3. Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

The atomic positions are refined to best fit the experimental data.

4. Data Analysis and Interpretation:

-

Analyze the final crystal structure to determine bond lengths, bond angles, and coordination geometry (e.g., octahedral, tetrahedral, square planar).

-

Examine intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the crystal packing.

V. Cyclic Voltammetry: Exploring Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of metal complexes. It provides information about the oxidation and reduction potentials of the complex, which are crucial for applications in catalysis and materials science.[20][21][22][23]

A. Unveiling the Electrochemical Landscape

In a CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. A voltammogram is a plot of current versus potential. For a reversible redox process, the voltammogram will show a characteristic pair of peaks corresponding to the oxidation and reduction of the complex. The potential at which these peaks occur provides information about the thermodynamic stability of the different oxidation states of the metal.[21][23]

B. Experimental Protocol: Cyclic Voltammetry

1. Sample Preparation:

-

Prepare a solution of the complex (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

The solvent must be able to dissolve the complex and the electrolyte and should have a large potential window. Acetonitrile and dichloromethane are common choices.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes prior to the experiment.

2. Electrochemical Cell Setup:

-

A three-electrode system is used:

-

Working Electrode: Glassy carbon, platinum, or gold.

-

Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or gauze.

-

3. Instrument Parameters:

-

Scan Rate: Typically 50-200 mV/s.

-

Potential Range: Set a range that encompasses the expected redox events of the complex.

4. Data Analysis and Interpretation:

-

Determine the half-wave potential (E₁/₂) for each redox couple, which is the average of the anodic and cathodic peak potentials.

-

The peak separation (ΔEp) for a reversible one-electron process is theoretically 59 mV at room temperature.

-

The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1 for a reversible process.

VI. Thermal Analysis: Assessing Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of metal complexes.[24][25][26]

A. Probing Thermal Behavior

-

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperatures of the complex and to identify the loss of solvent molecules or ligands.[26]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions, such as melting and crystallization, as well as exothermic and endothermic decomposition processes.[24][25]

B. Experimental Protocol: TGA/DSC

1. Sample Preparation:

-

Place a small amount of the solid complex (typically 2-10 mg) in an appropriate sample pan (e.g., aluminum or platinum).

2. Instrument Parameters:

-

Temperature Range: Typically from room temperature to 600-1000 °C.

-

Heating Rate: A linear heating rate, commonly 10 °C/min.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is typically used to study decomposition, while an oxidizing atmosphere (e.g., air) can be used to study oxidative stability.

3. Data Analysis and Interpretation:

-

TGA: Analyze the thermogram to identify the temperatures at which mass loss occurs. Correlate the percentage of mass loss with the loss of specific components (e.g., water, solvent, ligands).

-

DSC: Identify endothermic and exothermic peaks in the DSC curve and correlate them with thermal events such as melting, decomposition, or phase transitions.

Workflow and Data Integration

A comprehensive characterization of "this compound" metal complexes involves the integration of data from multiple analytical techniques. The following diagram illustrates a typical workflow:

Caption: A typical workflow for the comprehensive characterization of metal complexes.

Conclusion

The multifaceted nature of "this compound" metal complexes necessitates a multi-technique approach for their thorough characterization. By combining the insights gained from NMR, mass spectrometry, UV-Vis spectroscopy, X-ray diffraction, cyclic voltammetry, and thermal analysis, researchers can build a complete picture of the structural, electronic, and physicochemical properties of these important compounds. This comprehensive understanding is the foundation for the rational design of new complexes with tailored functionalities for a wide range of applications.

References

-

Massoud, S. (n.d.). Characterization of Coordination Compounds. MDPI. Retrieved from [Link]

-

LibreTexts. (2020, June 22). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts. Retrieved from [Link]

-

Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. Retrieved from [Link]

-

Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. Retrieved from [Link]

-

Abdulameer, J. H., et al. (2022). P a g e | 1266 Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3- triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. ResearchGate. Retrieved from [Link]

- Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.

-

Kubdalla, A., et al. (2021). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. ACS Publications. Retrieved from [Link]

-

Patel, D. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, 40(1). Retrieved from [Link]

-

Patel, D. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. ResearchGate. Retrieved from [Link]

-

McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(6), 467-477. Retrieved from [Link]

- Nomiya, K., & Yoshizawa, A. (2001). A review of coordination compounds: structure, stability, and biological significance. Journal of the Chinese Chemical Society, 48(4), 639-652.

-

El-Sayed, B. A., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. MDPI. Retrieved from [Link]

- Sathyabama, S. (n.d.). Electrochemical Study of Metal Complexes. Sathyabama Institute of Science and Technology.

- Drago, R. S. (n.d.). NMR Spectroscopy of Paramagnetic Compounds. University of Florida.

- Hauk, A., & Keizer, H. M. (2003). Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. Inorganic Chemistry, 42(2), 304–311.

-

Fischer, S., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. Retrieved from [Link]

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

-

Preprints.org. (2024). Synthesis, Investigation, Biological Evaluation and Application of Coordination Compounds—A Review. Retrieved from [Link]

-

Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

AZoOptics. (2024, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

- Redalyc. (n.d.).

- Campbell, S., & Walsh, F. (n.d.). Cyclic Voltammetry at Metal Electrodes.

- Suhartati, T. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal Pendidikan Kimia Indonesia, 4(1), 1-8.

-

Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

- Truman State University. (2014, August 21).

-

Hadi, J. S. (2018, November 27). NMR of Paramagnetic Metal Complexes? ResearchGate. Retrieved from [Link]

- Abdulameer, J. H., et al. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities.

- Tsednee, M., et al. (2016). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 4, 36.

-

LibreTexts. (2022, October 4). 2.2: UV-Visible Spectroscopy - Metal Ions. Chemistry LibreTexts. Retrieved from [Link]

-

Găină, L. I., et al. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. PMC. Retrieved from [Link]

- Vyazovkin, S. (2008). Thermal Analysis. Analytical Chemistry, 80(12), 4301–4314.

- Drago, R. S. (n.d.). Nuclear Magnetic Resonance Spectra of Paramagnetic Transition Metal Ion Complexes.

- Bikas, R., et al. (2016). Review: electrochemical studies on some metal complexes having anti-cancer activities. Journal of the Iranian Chemical Society, 13(8), 1405–1426.

-

Blagden, N. (2015). Single-Crystal X-ray Diffraction. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. Retrieved from [Link]

- Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.

- Tsednee, M., et al. (2016). Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry. Thermo Fisher Scientific.

-

Royal Society of Chemistry. (n.d.). Ultraviolet–visible (UV-vis) spectroscopy: Colour in transition metal compounds. Resource. Retrieved from [Link]

-

Al-Amery, M. H. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric [mdpi.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. web.vu.lt [web.vu.lt]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]

- 9. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ultraviolet–visible (UV-vis) spectroscopy: Colour in transition metal compounds | Resource | RSC Education [edu.rsc.org]

- 15. books.rsc.org [books.rsc.org]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. researchgate.net [researchgate.net]

- 19. fiveable.me [fiveable.me]

- 20. pubs.acs.org [pubs.acs.org]

- 21. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 22. ossila.com [ossila.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 25. researchgate.net [researchgate.net]

- 26. Conceptual approach to thermal analysis and its main applications [redalyc.org]

Application Notes and Protocols for NMR Spectroscopy of 4-(6-Methyl-2-Pyridyl)aniline Coordination Compounds

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of coordination compounds featuring the versatile ligand, 4-(6-Methyl-2-Pyridyl)aniline. This guide moves beyond a simple recitation of methods to explain the underlying principles and causal relationships that govern the NMR behavior of these complexes upon metal coordination. We present detailed, field-proven protocols for the synthesis of a representative palladium(II) complex, its thorough NMR analysis using one- and two-dimensional techniques, and a systematic approach to data interpretation. The methodologies are designed to be self-validating, ensuring reliable and reproducible characterization of novel coordination compounds.

Introduction: The Structural Significance of this compound in Coordination Chemistry

This compound is a bidentate ligand of significant interest, featuring two distinct nitrogen donor sites: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the aniline moiety. This structural arrangement allows it to form stable chelate rings with transition metals, a property that is highly valuable in the design of catalysts, functional materials, and metallodrugs. The electronic properties of the ligand can be subtly tuned through modifications to either the pyridyl or aniline rings, but the fundamental coordination behavior is dictated by the interaction of its nitrogen lone pairs with a metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of these coordination complexes in solution.[1] It provides atom-level information, allowing for the unambiguous confirmation of ligand-to-metal binding, the identification of the coordinating atoms, and the assessment of the electronic consequences of complexation. This guide will focus on diamagnetic complexes, which typically yield sharp, well-resolved NMR spectra, providing a clear window into the molecular structure.

Foundational Principles: Why NMR Shifts Upon Coordination

The utility of NMR in studying coordination compounds stems from the sensitivity of nuclear spins to their local electronic environment.[2] When a ligand like this compound coordinates to a metal ion, the electron density around the ligand's nuclei is perturbed, leading to predictable changes in the NMR spectrum.

-

Chemical Shift (δ): The primary indicator of coordination is a change in the chemical shifts of the ligand's protons and carbons.[2] Coordination to an electron-accepting (Lewis acidic) metal center withdraws electron density from the ligand. This "deshielding" effect causes the nuclei, particularly those close to the coordination site, to experience a stronger effective magnetic field and resonate at a higher frequency (a downfield shift).[3] For this compound, the protons on the pyridine ring are most affected upon coordination via the pyridyl nitrogen.

-

Coupling Constants (J): While less dramatic than changes in chemical shift, alterations in spin-spin coupling constants can also provide structural information. These changes reflect modifications in the dihedral angles and bond characters within the ligand framework upon chelation.

-

Integration: The relative integration of proton signals remains a reliable tool for confirming the stoichiometry of the ligand within the complex, assuming no peak overlap.

By comparing the NMR spectra of the free ligand with that of the metal complex, one can map the changes in chemical shift and definitively prove the formation of the desired coordination compound.

Figure 1: Causality of NMR chemical shift changes upon metal coordination.

Experimental Protocols

These protocols provide a validated workflow for the synthesis and NMR characterization of a representative complex, Dichloro[this compound]palladium(II).

Synthesis of a Representative Complex: [Pd(C₁₂H₁₂N₂)Cl₂]

This protocol describes the reaction of this compound with a common palladium(II) precursor. The choice of palladium ensures a diamagnetic d⁸ square planar complex, ideal for high-resolution NMR.

Materials:

-

This compound (C₁₂H₁₂N₂)[4]

-

Bis(acetonitrile)palladium(II) dichloride [Pd(CH₃CN)₂Cl₂]

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether (anhydrous)

-

Argon or Nitrogen gas supply

-

Schlenk flask and standard glassware

Protocol Steps:

-

Preparation: In a 50 mL Schlenk flask under an inert atmosphere (Argon), dissolve Bis(acetonitrile)palladium(II) dichloride (e.g., 50 mg, 0.193 mmol) in 10 mL of anhydrous DCM. The solution should be a clear, yellow-orange color.

-

Ligand Addition: In a separate vial, dissolve this compound (35.5 mg, 0.193 mmol, 1.0 equivalent) in 5 mL of anhydrous DCM.

-

Reaction: Slowly add the ligand solution dropwise to the stirring palladium precursor solution at room temperature.

-

Observation: A color change and/or the formation of a precipitate is expected. Stir the reaction mixture at room temperature for 4 hours to ensure complete reaction.

-

Isolation: Reduce the solvent volume to approximately 2-3 mL under vacuum. Add 20 mL of anhydrous diethyl ether to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with two small portions (5 mL each) of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting solid product under high vacuum for several hours. The product should be a stable, colored solid (typically yellow or orange). Record the final yield.

Protocol for NMR Sample Preparation

Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves the free ligand and many polar coordination complexes. It is also a coordinating solvent, but its interaction is generally weak and does not displace strongly bound ligands like the one in this study. Tetramethylsilane (TMS) is added as an internal reference to calibrate the chemical shift scale to 0.00 ppm.[5]

Protocol Steps:

-

Accurately weigh approximately 5-10 mg of the sample (either the free ligand or the synthesized palladium complex) into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ containing 0.03% TMS.

-

Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure it is clear and free of suspended particles.

-

Place the prepared tube into the NMR spectrometer's autosampler or manual probe.

Protocols for NMR Data Acquisition